molecular formula C8H7BrClNO2 B596810 Ethyl 5-bromo-2-chloroisonicotinate CAS No. 1214346-11-8

Ethyl 5-bromo-2-chloroisonicotinate

Cat. No.: B596810
CAS No.: 1214346-11-8
M. Wt: 264.503
InChI Key: YVGLNIDGZXOBSZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chloroisonicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and chlorine atoms are substituted at the 5th and 2nd positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-chloroisonicotinate can be synthesized through a multi-step process. One common method involves the bromination and chlorination of isonicotinic acid derivatives. The process typically starts with the esterification of isonicotinic acid to form ethyl isonicotinate. This intermediate is then subjected to bromination and chlorination reactions under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride may be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the ethyl ester group intact.

Scientific Research Applications

Ethyl 5-bromo-2-chloroisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine atoms can interact with biological targets, affecting their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-bromo-2-chloroisonicotinate can be compared with other halogenated isonicotinic acid derivatives, such as:

  • Ethyl 5-bromoisonicotinate
  • Ethyl 2-chloroisonicotinate
  • Mthis compound

Uniqueness

The presence of both bromine and chlorine atoms in this compound provides unique reactivity and potential for diverse chemical transformations. This dual halogenation distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

ethyl 5-bromo-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLNIDGZXOBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673252
Record name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-11-8
Record name 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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